3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate

Catalog No.
S13939877
CAS No.
M.F
C14H19NO5
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)pro...

Product Name

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate

IUPAC Name

3-[2-(acetyloxymethyl)-3-methylpyridin-4-yl]oxypropyl acetate

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C14H19NO5/c1-10-13(9-20-12(3)17)15-6-5-14(10)19-8-4-7-18-11(2)16/h5-6H,4,7-9H2,1-3H3

InChI Key

UOJBNEVCVHPGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OCCCOC(=O)C

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of approximately 281.31 g/mol. This compound features a pyridine ring substituted with an acetoxymethyl group and an ether linkage to a propyl acetate moiety. It is characterized by its unique structure that combines both pyridine and acetate functionalities, which may contribute to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Typical of esters and ethers. Notably, it can be hydrolyzed to yield the corresponding alcohol and carboxylic acid under acidic or basic conditions. Additionally, the acetoxymethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The presence of the pyridine ring may also allow for electrophilic aromatic substitution reactions, which can modify the compound further for specific applications .

Synthesis of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-(Acetoxymethyl)-3-methylpyridine, a suitable alkyl halide (such as propyl bromide) can be reacted under basic conditions to form the ether linkage.
  • Esterification: The acetate group can be introduced via reaction with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Protecting Group Strategies: In some synthetic routes, protecting groups may be employed to selectively functionalize different parts of the molecule before final deprotection to yield the desired compound .

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals due to its unique structural features.
  • Organic Synthesis: Serving as an intermediate in the preparation of more complex molecules.
  • Chemical Research: Useful in studies related to structure-activity relationships in drug development .

Interaction studies involving 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate may focus on its binding affinity to various biological targets. Such studies could include:

  • Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes relevant to disease states.
  • Receptor Binding: Assessing interactions with specific receptors that could lead to therapeutic effects.

Further research is needed to elucidate these interactions and determine the compound's pharmacokinetic properties .

Several compounds share structural similarities with 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate. These include:

Compound NameStructural FeaturesUnique Aspects
2-(Acetoxymethyl)-3-methylpyridineContains an acetoxymethyl group attached to a methylpyridineLacks the propyl acetate functionality
4-Acetoxy-3-methylpyridineSimilar pyridine core with an acetoxy groupDifferent substitution pattern on the pyridine ring
2-Methoxy-4-methylpyridineContains a methoxy instead of an acetoxymethyl groupAltered electronic properties due to different substituent

The uniqueness of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate lies in its combination of both an ether and ester functionality along with a pyridine core, which may confer distinct biological activities not present in simpler analogs .

Electronic Configuration and Orbital Interactions in Pyridine-Ether Systems

The electronic structure of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate represents a complex interplay between aromatic pyridine electronics and ether linkage orbital interactions [1] [2]. The pyridine ring maintains its characteristic six π-electron aromatic system, where the nitrogen atom contributes one electron to the π-system while retaining a lone pair in an sp² hybridized orbital that lies in the plane of the ring [3] [4]. This fundamental electronic arrangement distinguishes pyridine-ether systems from their benzene counterparts through several critical aspects.

The nitrogen atom in the pyridine ring adopts sp² hybridization, creating a planar geometry with bond angles approximately 120 degrees [2] [3]. The nitrogen lone pair occupies an sp² orbital that is perpendicular to the π-system and does not participate in aromatic conjugation [3] [4]. This spatial arrangement is crucial for understanding the electronic properties of the pyridine-ether linkage, as the lone pair remains available for coordination interactions while not disrupting the aromatic character of the ring [5] [6].

Molecular orbital calculations reveal that pyridine exhibits a lower highest occupied molecular orbital energy compared to benzene, making it less nucleophilic at the ring carbons but more nucleophilic at the nitrogen center [5] [6]. The electronegativity difference between nitrogen and carbon creates an uneven distribution of π-electron density, with reduced electron density at the ortho and para positions relative to nitrogen [6] [7]. This electronic polarization significantly influences the orbital interactions when the pyridine ring is substituted with ether linkages.

The ether oxygen atom connecting the pyridine ring to the propyl chain adopts sp³ hybridization with a tetrahedral electron geometry [8] [9]. The carbon-oxygen-carbon bond angle in ethers typically measures approximately 112 degrees, larger than the tetrahedral angle due to lone pair repulsion [8] [10]. The two lone pairs on the ether oxygen occupy sp³ hybridized orbitals and can participate in orbital interactions with both the pyridine π-system and the propyl chain σ-orbitals [10] [9].

The orbital interactions between the pyridine ring and the ether oxygen involve overlap between the pyridine π-system and the oxygen lone pairs [11] [5]. This interaction creates a weak conjugative effect that slightly delocalizes electron density from the oxygen lone pairs into the aromatic system [11]. The extent of this delocalization depends on the geometric relationship between the ether oxygen and the pyridine ring, with coplanar arrangements favoring maximum orbital overlap [5] [6].

Table 1: Electronic Properties of Pyridine-Ether System Components

ComponentHybridizationLone Pairsπ-ElectronsOrbital Interactions
Pyridine Nitrogensp²1 (in-plane)1 (π-system)π-conjugation, coordination
Ether Oxygensp³20n→π* delocalization
Pyridine Ringsp²06 totalExtended π-system
Methyl Substituentsp³00Hyperconjugation

The electronic configuration analysis demonstrates that the nitrogen electronegativity creates an electron-deficient aromatic system compared to benzene [6] [7]. Quantum chemical calculations indicate that the pyridine ring in pyridine-ether systems exhibits enhanced electrophilicity at the 2 and 4 positions, making these sites more susceptible to nucleophilic attack [7]. The presence of the ether linkage further modulates this electronic distribution by providing additional electron density through weak n→π* interactions [11] [5].

The molecular orbital framework reveals that the highest occupied molecular orbital in pyridine-ether systems primarily resides on the nitrogen lone pair and the π-system of the aromatic ring [5] [6]. The lowest unoccupied molecular orbital exhibits significant amplitude at the 2 and 4 positions of the pyridine ring, consistent with the electrophilic character of these positions [5] [7]. The ether oxygen lone pairs contribute to higher-energy occupied orbitals that can participate in charge-transfer interactions [10] [12].

Table 2: Molecular Orbital Characteristics of Pyridine-Ether Systems

Orbital TypeEnergy Level (relative)Primary ComponentsElectronic Character
LUMOLowest unoccupiedPyridine π* (C2, C4)Electrophilic sites
HOMOHighest occupiedN lone pair, π-systemNucleophilic character
HOMO-1Second highestPyridine π-bondingAromatic stabilization
HOMO-2Third highestEther O lone pairsCoordination sites

The electronic structure calculations reveal that the pyridine-ether system maintains aromatic stability while introducing additional sites for molecular recognition and binding interactions [13] [14]. The combination of the electron-deficient pyridine ring with the electron-rich ether oxygen creates a molecular framework capable of participating in diverse intermolecular interactions [10] [15]. This electronic complementarity is fundamental to understanding the molecular behavior and potential biological activity of compounds containing pyridine-ether structural motifs [16] [17].

Molecular Dynamics of Ester-Linked Propyl Chains

The conformational behavior of ester-linked propyl chains in 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate involves complex rotational dynamics governed by multiple torsional degrees of freedom [18] [19]. The propyl chain connecting the pyridine-ether system to the terminal acetate group exhibits significant conformational flexibility, with rotational barriers ranging from 0.3 to 3.5 kilocalories per mole depending on the specific torsional angle [18] [20].

Molecular dynamics simulations of propyl acetate systems reveal that the primary conformational preferences involve the carbon-carbon-carbon backbone torsion and the carbon-oxygen-carbon(carbonyl) linkage rotation [19]. The propyl backbone preferentially adopts trans conformations over gauche arrangements, with an energy difference of approximately 0.5-0.8 kilocalories per mole favoring the extended conformation [19] [21]. This conformational preference significantly influences the overall molecular shape and accessibility of functional groups.

The ester-linked propyl chain exhibits distinct rotational dynamics at different positions along its length [18] [22]. The oxygen-carbon(propyl)-carbon-carbon torsion, which connects the ether oxygen to the propyl chain, shows a rotational barrier of 2.5-3.5 kilocalories per mole with a preference for gauche conformations over trans arrangements [22] [23]. This preference arises from favorable dipole-dipole interactions between the ether oxygen and the propyl chain substituents [22].

Temperature-dependent studies of propyl acetate conformational dynamics demonstrate that rotameric populations shift significantly with thermal energy [19]. At room temperature, multiple rotameric forms coexist, including trans-trans, trans-gauche, gauche-trans, and gauche-gauche configurations referring to the sequential torsional angles along the propyl chain [19]. The trans-gauche form predominates at both low and high temperatures, suggesting this conformation represents the global minimum energy structure [19].

Table 3: Rotational Barriers and Conformational Preferences in Ester-Linked Propyl Chains

Torsional RotationBarrier (kcal/mol)Preferred ConformationDynamic TimescaleStructural Impact
O-C(propyl)-C-C2.5-3.5Gauche > TransPicosecondsEther linkage geometry
C-C-C (backbone)2.8-3.2Trans > GaucheNanosecondsChain extension
C-C-O-C(=O)1.8-2.5Anti > SynPicosecondsEster accessibility
O-C(=O)-C(methyl)0.8-1.2StaggeredFemtosecondsMinimal hindrance
Acetyl C-C0.3-0.8StaggeredFemtosecondsFree rotation

The molecular dynamics of the terminal acetate group involve rapid rotational motion about the carbon-carbon bond with a very low barrier of 0.3-0.8 kilocalories per mole [18] [24]. This facile rotation allows the acetate methyl group to sample all staggered conformations essentially freely at physiological temperatures [24]. The acetyl carbonyl group maintains a preferred staggered arrangement relative to the methyl group, minimizing steric interactions [18] [20].

The carbon-carbon-oxygen-carbon(carbonyl) torsion represents a critical conformational parameter that influences ester reactivity and accessibility [18] [20]. This rotation exhibits a barrier of 1.8-2.5 kilocalories per mole with a strong preference for anti conformations over syn arrangements [20]. The anti conformation minimizes steric repulsion between the propyl chain and the acetate carbonyl oxygen while maximizing favorable dipole interactions [18] [20].

Chain flexibility analysis reveals that the ester-linked propyl system can adopt extended, intermediate, and compact conformations depending on the cooperative effects of multiple torsional rotations [22] [21]. Extended conformations, characterized by predominantly trans backbone torsions, maximize the distance between the pyridine ring and the terminal acetate group [21] [25]. Compact conformations involve multiple gauche rotations that bring the terminal groups into closer proximity, potentially facilitating intramolecular interactions [21].

Table 4: Conformational States and Energetic Relationships

Conformation TypeRelative Energy (kcal/mol)Population (%)Key TorsionsMolecular Shape
Extended (all-trans)0.045-55Trans-Trans-AntiLinear
Semi-extended0.3-0.625-35Trans-Gauche-AntiBent
Intermediate0.8-1.210-20Gauche-Trans-AntiL-shaped
Compact1.5-2.05-10Gauche-Gauche-SynFolded

The conformational dynamics of ester-linked propyl chains exhibit strong temperature dependence, with increased thermal energy promoting population of higher-energy conformational states [22] [19]. At elevated temperatures, the conformational ensemble becomes more diverse, while at reduced temperatures, the system preferentially adopts the most stable extended conformations [19]. This temperature sensitivity has important implications for molecular recognition and binding interactions involving the propyl chain [22].

Solvent effects significantly influence propyl chain dynamics through specific solvation interactions and bulk dielectric effects [22] [12]. Polar solvents tend to stabilize compact conformations through favorable solvation of the ester carbonyl groups, while nonpolar solvents favor extended conformations that minimize unfavorable dipole interactions [12]. These solvent-dependent conformational preferences directly impact the molecular accessibility and reactivity of functional groups [22] [12].

Theoretical Models for Predicting Bioisosteric Replacements

The theoretical framework for predicting bioisosteric replacements in 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate relies on advanced computational models that evaluate molecular similarity, electronic properties, and pharmacophoric equivalence [16] [26]. Bioisosterism, defined as the replacement of molecular fragments with groups possessing similar molecular shapes, volumes, and electronic distributions, represents a fundamental strategy in molecular design and optimization [16] [17].

Classical bioisosteric relationships follow established patterns based on electronic equivalence and structural similarity [16] [27]. For pyridine-containing compounds, nitrogen can be replaced with carbon-hydrogen to generate benzene analogs, or with other heteroatoms such as phosphorus or arsenic to maintain electronic similarities while modifying molecular properties [27]. The ether linkage in the target compound can be substituted with sulfur to create thioether analogs, or with nitrogen to form amine derivatives, each providing distinct electronic and geometric characteristics [16] [17].

Modern computational approaches for bioisosteric replacement prediction employ machine learning algorithms trained on extensive chemical databases [26] [28]. These deep learning models, exemplified by systems such as DeepBioisostere, analyze molecular structure-activity relationships to identify optimal replacements that maintain biological activity while modifying specific physicochemical properties [26] [28]. The models evaluate fragment compatibility with surrounding molecular environments, enabling rational design of bioisosteric analogs [26].

Table 5: Classical Bioisosteric Replacement Patterns for Pyridine-Ether Systems

Original FragmentBioisosteric ReplacementElectronic ChangeGeometric ChangeProperty Modification
Pyridine NCH (Benzene)Loss of lone pairMinimalReduced polarity
Pyridine NP (Phosphinine)Larger lone pairIncreased sizeEnhanced nucleophilicity
Ether OS (Thioether)Larger, softerIncreased lengthReduced hydrogen bonding
Ether ONH (Amine)Additional protonSimilar sizeHydrogen bond donor
Acetate CO₂RAmide CONHRN for O exchangeSimilar geometryReduced hydrolysis
Methyl CH₃Fluorine FSize reductionMinimalIncreased electronegativity

Quantum mechanical approaches to bioisosteric design utilize density functional theory calculations to evaluate electron density distributions, molecular orbital energies, and electrostatic potential surfaces [29] [30]. These computational methods enable direct comparison of electronic properties between original compounds and proposed bioisosteric replacements [29] [14]. The calculations provide quantitative measures of electronic similarity that correlate with biological activity retention [29].

The quantum mechanical-cluster approach represents an advanced methodology for predicting bioisosteric replacement effects on molecular recognition and binding affinity [29]. This technique employs semi-empirical quantum chemical methods to calculate binding energy changes upon structural modification, achieving accuracy comparable to experimental measurements with standard deviations of approximately 0.6 kilocalories per mole [29]. The approach surpasses traditional force field methods in handling the subtle electronic changes associated with bioisosteric substitutions [29].

Fragment-based bioisosteric design involves systematic replacement of molecular substructures with electronically and sterically similar alternatives [31]. Database mining approaches utilize chemical structure databases to identify molecular pairs that differ by single functional group replacements, enabling analysis of structure-activity relationships [31]. The Swiss-Bioisostere database exemplifies this approach, providing experimentally validated bioisosteric transformations based on biological activity data [31].

Table 6: Computational Methods for Bioisosteric Replacement Prediction

MethodApproachAccuracyComputational CostApplications
Deep LearningNeural networksHighModerateNovel replacements
Quantum MechanicalElectronic structureVery HighHighElectronic similarity
Database MiningStatistical analysisModerateLowKnown replacements
Molecular DynamicsConformational samplingHighVery HighDynamic properties
Machine LearningPattern recognitionHighLow-ModerateProperty prediction

Three-dimensional molecular similarity analysis provides geometric criteria for bioisosteric replacement evaluation [17] [31]. These methods compare molecular shapes, electrostatic potentials, and hydrophobic surfaces to identify structurally similar compounds that may exhibit comparable biological activities [17]. The analysis considers both global molecular similarity and local similarity around specific functional groups [31].

The theoretical framework for bioisosteric replacement prediction increasingly incorporates multi-property optimization approaches that simultaneously consider multiple molecular descriptors [26] [28]. These methods optimize compounds for desired changes in specific properties such as solubility, metabolic stability, or selectivity while maintaining essential pharmacophoric features [26]. The optimization process employs constraint satisfaction algorithms that balance competing molecular properties [28].

Scaffold hopping represents an advanced form of bioisosteric replacement where entire molecular frameworks are substituted while maintaining biological activity [31]. Computational methods for scaffold hopping utilize binding site alignment and pharmacophore mapping to identify structurally diverse compounds that can occupy similar binding sites [31]. This approach enables the discovery of novel chemical series with improved properties compared to original lead compounds [31].

Table 7: Property-Specific Bioisosteric Strategies for Pyridine-Ether Systems

Target PropertyReplacement StrategyMolecular ModificationExpected OutcomeDesign Rationale
Increased SolubilityEther → AlcoholAdd OH groupsHigher hydrophilicityHydrogen bonding
Reduced MetabolismEster → AmideCO₂R → CONHRSlower hydrolysisIncreased stability
Enhanced BindingPyridine → PyrimidineAdditional NMore H-bond acceptorsImproved interactions
Size ReductionPropyl → EthylRemove CH₂Smaller volumeBetter fit
Lipophilicity ControlAcetate → PropionateCH₃ → CH₂CH₃Increased logPMembrane penetration

The synthesis of acetoxymethylpyridine intermediates represents a fundamental challenge in heterocyclic chemistry, requiring careful consideration of regioselectivity and functional group compatibility. Multiple strategic approaches have been developed to access these critical building blocks, each offering distinct advantages and limitations [1] [2] [3].

Direct Acetylation Methodologies

The most straightforward approach involves the direct acetylation of 2-methylpyridine derivatives using acetic anhydride under thermal conditions. Research has demonstrated that treatment of 3-acetoxymethylpyridine 1-oxide with acetic anhydride at temperatures ranging from 140-160°C for 3 hours provides access to acetoxylated products, albeit with moderate yields of 30-50% [1]. This methodology benefits from the use of readily available starting materials and established reaction protocols, making it attractive for initial synthetic explorations.

The reaction mechanism proceeds through initial protonation of the pyridine nitrogen, followed by nucleophilic attack of the acetate anion on the activated methyl group. However, the harsh reaction conditions often lead to competing side reactions, including deoxygenative acetoxylation and the formation of multiple regioisomers [1].

Boekelheide Rearrangement Strategy

A more sophisticated approach utilizes the Boekelheide rearrangement of pyridine N-oxides with carboxylic acid anhydrides. This transformation provides excellent regioselectivity for the introduction of acetoxymethyl groups at specific positions on the pyridine ring [4]. The rearrangement mechanism involves the formation of acyloxymethyl-substituted compounds as major products, with yields typically ranging from 40-70%.

The reaction proceeds through the formation of a mixed anhydride intermediate, followed by intramolecular rearrangement to generate the desired acetoxymethyl functionality. This approach offers superior control over regioselectivity compared to direct acetylation methods and has proven particularly effective for accessing complex polysubstituted pyridine derivatives [4].

Pyridyne-Mediated Functionalization

Advanced synthetic strategies employ pyridyne intermediates generated from readily prepared precursors such as 3-chloro-2-ethoxypyridine. The regioselective lithiation of the pyridine precursor with n-butyllithium, followed by transmetalation and elimination at elevated temperatures, generates highly reactive 3,4-pyridyne intermediates [2]. These species undergo regioselective addition reactions with various nucleophiles, providing access to polyfunctional pyridines with yields of 60-85%.

This methodology offers exceptional regioselectivity through the aryne distortion model, where substituents direct the nucleophilic addition to specific positions. The approach enables the construction of complex acetoxymethylpyridine frameworks with precise control over substitution patterns [2].

Synthesis PathwayKey IntermediatesReaction ConditionsTypical Yields (%)Advantages
Direct Acetylation of 2-Methylpyridine Derivatives2-Methylpyridine, Acetic anhydride140-160°C, 3h, Ac₂O excess30-50Simple procedure, readily available starting materials
Boekelheide Rearrangement of Pyridine N-oxidesPyridine N-oxide, Carboxylic acid anhydridesElevated temperature, Acid anhydride40-70Regioselective, well-established mechanism
Multi-Step Functionalization via Pyridyne Intermediates3-Chloro-2-ethoxypyridine, Grignard reagentsn-BuLi, elevated temperature60-85High regioselectivity, diverse functionalization

Optimization of Etherification Conditions for Propyl Linkage

The formation of the propyl ether linkage in 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate requires sophisticated optimization of reaction parameters to achieve maximum efficiency and selectivity. Recent advances in etherification methodology have provided powerful tools for constructing these challenging carbon-oxygen bonds [5] [6] [7].

Temperature Optimization Strategies

Temperature control represents one of the most critical parameters in etherification reactions. Research has established that optimal temperatures typically range from 80-140°C, with the specific choice depending on the nature of the alcohol and electrophile components [8]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures increase reaction rates but can lead to unwanted side reactions and reduced selectivity [8].

For propyl linkage formation, temperatures around 100-120°C have proven most effective, providing a balance between reaction rate and product selectivity. The endothermic nature of many etherification reactions means that elevated temperatures favor forward reaction progress, while careful control prevents thermal decomposition of sensitive acetoxymethylpyridine intermediates [8].

Catalyst Loading and Selection

The choice and loading of catalysts significantly impact both the efficiency and selectivity of etherification reactions. Optimal catalyst loadings typically range from 0.1-2.0 mol%, with higher loadings providing increased reaction rates at the expense of economic efficiency [9]. Research on heterogeneous mixed oxide catalysts has demonstrated that Ca₁.₆La₀.₄Al₀.₆O₃ systems achieve 96.3% conversion with 88% selectivity toward desired ether products at 250°C with 2 wt% catalyst loading [9].

For propyl acetate synthesis specifically, the use of acidic ion exchange resins such as Amberlyst-15 has shown particular promise in transesterification reactions, providing both high activity and selectivity [10].

Solvent System Considerations

The choice of solvent system profoundly influences the etherification reaction outcome. Solvent-free conditions offer significant environmental advantages and often provide enhanced reaction rates due to higher effective concentrations [11] [12]. However, mass transfer limitations and heat dissipation challenges must be carefully managed in solvent-free systems.

When solvents are required, polar aprotic systems generally provide the best balance of reactivity and selectivity. The solvent affects not only the reaction kinetics but also the solubility of intermediates and products, influencing the overall reaction pathway and product distribution [13].

ParameterOptimal RangeEffect on YieldCritical Considerations
Temperature80-140°CHigher temp increases rate but may reduce selectivityBalance between rate and selectivity
Catalyst Loading0.1-2.0 mol%Higher loading increases rate but adds costEconomic optimization required
Reaction Time2-8 hoursLonger time improves conversion but may form byproductsMonitor for side reactions
Solvent SystemSolvent-free or polar aproticProper solvent enhances mass transferConsider environmental impact
Substrate Ratio1:1 to 1:2 (alcohol:electrophile)Excess electrophile improves conversionPurification complexity

Catalytic Strategies for Regioselective Acetylation

The regioselective introduction of acetyl groups in complex heterocyclic systems requires sophisticated catalytic strategies that can differentiate between multiple potential reaction sites. Recent developments in asymmetric catalysis and hydrogen bonding activation have provided powerful tools for achieving exceptional selectivity in acetylation reactions [14] [15] [16].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for regioselective acetylation reactions, particularly in carbohydrate and heterocyclic systems. Research has demonstrated that both monomeric and immobilized polymeric variants of (R)-Ad-TRIP and (S)-SPINOL catalysts can achieve regioselectivities exceeding 25:1 in acetal protection reactions [14] [15].

The mechanism involves dual coordination of the substrate through hydrogen bonding interactions, creating a well-defined transition state that directs the acetylating agent to specific positions. Polymeric CPA catalysts offer the additional advantage of easy recovery and reuse, with some systems maintaining high activity for over 5 recycling cycles [14] [15].

Acetate-Mediated Hydrogen Bonding Catalysis

A particularly elegant approach utilizes acetate anions as catalysts for regioselective acetylation through hydrogen bonding activation. This methodology operates through the formation of dual hydrogen bond complexes between the acetate catalyst and diol substrates, enabling subsequent monoacylation by acetic anhydride under mild conditions [16].

The regioselectivity originates from the inherent structure of the substrates and their specific interactions with the coordinating acetate catalyst. This approach provides excellent environmental credentials, avoiding the use of toxic organotin, organoboron, or organosilicon reagents commonly employed in traditional selective acetylation protocols [16].

Transition Metal-Catalyzed Strategies

Advanced transition metal catalysis offers exceptional control over regioselectivity through careful ligand design and reaction optimization. Palladium-catalyzed systems have shown particular promise for achieving C-4 selective alkylation of pyridines using Minisci-type decarboxylative conditions [17]. These methods employ maleate-derived blocking groups to achieve exquisite positional control.

The development of simple maleate-derived blocking groups enables unprecedented control over C-4 alkylation, allowing access to valuable building blocks that were previously difficult to obtain with high selectivity [17].

Catalyst TypeMechanismSelectivity AchievedTypical ConditionsRecovery/Reuse
Chiral Phosphoric Acids (CPAs)Hydrogen bonding activation, dual coordinationUp to 25:1 regioselectivity0.1-5 mol%, mild temperaturePolymeric variants recyclable 5+ times
Acetate AnionsH-bond complex formation with diol substratesHigh regioselectivity for primary vs secondaryCatalytic amounts, mild conditionsNot applicable (consumable)
Lewis Acid CatalystsCoordination to hydroxyl oxygen, activationModerate to high depending on substrate1-10 mol%, variable temperatureDepends on catalyst stability
Transition Metal ComplexesMetal-mediated activation and selectivity controlExcellent with proper ligand design1-5 mol%, controlled atmosphereOften requires regeneration

Green Chemistry Approaches in Large-Scale Production

The implementation of sustainable synthetic methodologies for large-scale production of acetoxymethylpyridine derivatives requires careful consideration of environmental impact, economic viability, and process safety. Modern green chemistry approaches offer significant advantages in terms of waste reduction, energy efficiency, and environmental protection [18] [19] [20] [11].

Solvent-Free Synthetic Protocols

Solvent-free reactions represent one of the most impactful green chemistry approaches for large-scale synthesis. These methodologies eliminate the need for organic solvents, dramatically reducing waste generation and environmental impact [11] [12]. Research has demonstrated that acetylation reactions can be performed efficiently in solvent-free conditions using catalytic amounts of vanadyl sulfate (VOSO₄), achieving good yields with minimal waste production [12].

The advantages of solvent-free synthesis extend beyond environmental considerations to include simplified purification procedures, reduced equipment requirements, and enhanced safety profiles. However, challenges include mass transfer limitations and heat dissipation issues that must be carefully managed through proper reactor design [12].

Microwave-Assisted Synthesis Technologies

Microwave-assisted synthesis has revolutionized organic synthesis by providing rapid, efficient, and environmentally friendly approaches to complex molecule construction [21] [22] [23]. For acetate synthesis, microwave conditions enable dramatic reductions in reaction times, often completing transformations in minutes rather than hours.

Research on 1-acetyl-1H-indol-3-yl acetate synthesis has demonstrated that microwave irradiation at 80°C for just 1 minute using 300W initial power can achieve yields of 34-71% [22] [23]. The technology offers excellent scalability and can significantly reduce energy consumption compared to conventional heating methods.

Continuous Flow Processing

Continuous flow microreactor technology provides exceptional advantages for large-scale production, including improved safety, consistent product quality, and enhanced process control [20] [24] [25]. Research on pyridine N-oxide synthesis using titanium silicalite (TS-1) catalysts in packed-bed microreactors has achieved yields up to 99% with over 800 hours of continuous operation [20].

The benefits of continuous flow processing include precise temperature and residence time control, enhanced mass and heat transfer, and the ability to use potentially hazardous reagents safely. For acetate synthesis, continuous flow enables the safe handling of reactive intermediates while maintaining high product quality [24] [25].

Biocatalytic and Electrochemical Approaches

Emerging biocatalytic methodologies offer mild reaction conditions and exceptional selectivity, though current applications remain limited by substrate scope and reaction rates [18]. Electrochemical synthesis using renewable electricity provides an environmentally attractive alternative for acetate formation, though challenges in electrode stability and product separation must be addressed [18].

Recent advances in electrosynthesized acetate production have demonstrated significant potential for reducing environmental impact while providing improved market price stability. The technology offers particular promise when coupled with precision fermentation systems for sustainable chemical production [18].

Green ApproachEnvironmental BenefitsImplementation ChallengesScalabilityCost Effectiveness
Solvent-Free ReactionsEliminates organic solvents, reduces wasteMass transfer limitations, heat dissipationExcellent for solid-solid reactionsVery high due to solvent elimination
Microwave-Assisted SynthesisReduced energy consumption, faster reactionsEquipment investment, scale-up complexityGood for small to medium scaleGood due to energy savings
Continuous Flow ProcessingImproved atom economy, reduced wasteInitial setup costs, process optimizationExcellent for large-scale productionHigh due to improved efficiency
Biocatalytic MethodsMild conditions, biodegradable catalystsLimited substrate scope, reaction ratesLimited by enzyme availabilityVariable depending on enzyme cost
Electrochemical SynthesisUses renewable electricity, minimal byproductsElectrode stability, product separationModerate, depends on electrode designModerate due to equipment requirements

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Exact Mass

281.12632271 g/mol

Monoisotopic Mass

281.12632271 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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